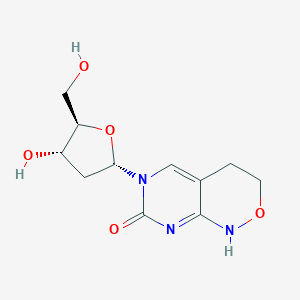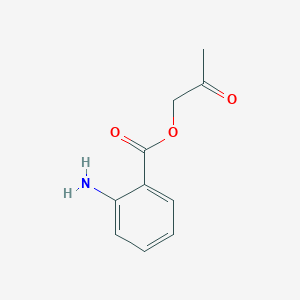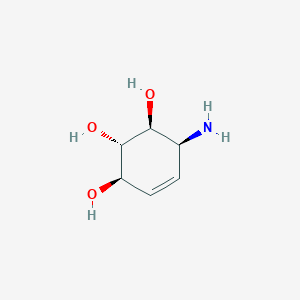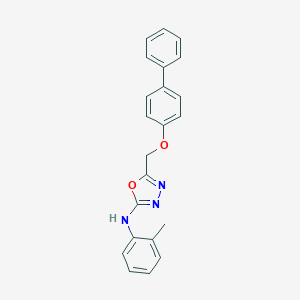
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- involves the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic properties and has been shown to reduce the production of inflammatory mediators. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- in lab experiments include its high potency and selectivity towards specific enzymes and proteins. This compound is also relatively easy to synthesize and has good solubility in various solvents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential as a diagnostic tool for the detection of specific biomolecules. Further studies are also needed to determine its safety and efficacy in vivo and to optimize its pharmacological properties.
In conclusion, 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new drugs and diagnostic tools based on it.
Synthesis Methods
The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- involves the reaction of 2-methylbenzenamine, 4-(chloromethyl) biphenyl, and cyanogen azide in the presence of a catalyst. The reaction is carried out in a solvent and under specific temperature and pressure conditions to obtain the desired product.
Scientific Research Applications
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- has been extensively studied for its potential applications in various fields. It has shown promising results in the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases. This compound has also been used as a fluorescent probe for imaging and detection of biological molecules.
properties
CAS RN |
126006-82-4 |
|---|---|
Product Name |
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)- |
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C22H19N3O2/c1-16-7-5-6-10-20(16)23-22-25-24-21(27-22)15-26-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
VKWWUUKWXLISRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Other CAS RN |
126006-82-4 |
synonyms |
5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



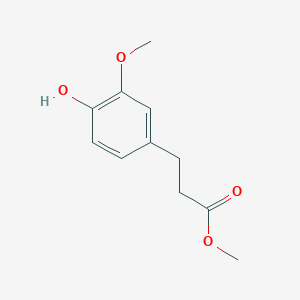

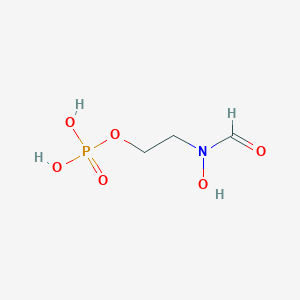
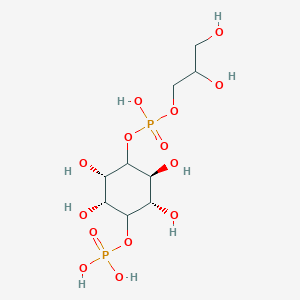
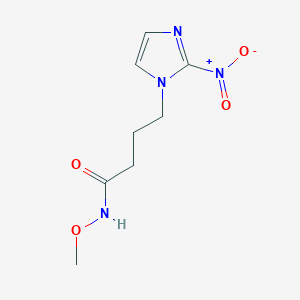
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
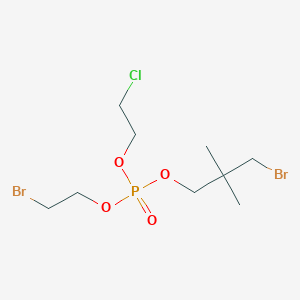
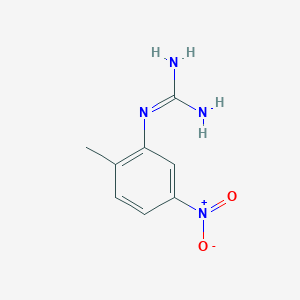
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)


